

Calceolarioside A molecular dynamics simulation validation

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Compound Focus: Calceolarioside A

CAS No.: 84744-28-5

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Key Findings at a Glance

The table below synthesizes the primary experimental and computational findings on **Calceolarioside A** from recent research:

Activity / Target	Experimental Model / Method	Key Quantitative Result (IC ₅₀ / Binding Affinity)	Reference (PDB ID if applicable)
Anti-Ovarian Cancer	Multiple human ovarian cancer cell lines (NIH-OVCAR-3, ES-2, etc.)	IC ₅₀ values ranging from 9.31 μM to 24.42 μM across different cell lines [1].	-
HMG-CoA Reductase Inhibition	Spectrophotometric enzyme assay; Molecular Docking & MD Simulation	IC ₅₀ : 73.48 μM ; Robust binding observed in silico [1].	1HWK [1]
Tyrosinase Inhibition	Mushroom tyrosinase enzyme assay; Molecular Docking & MD Simulation	IC ₅₀ : 19.83 μM ; Robust binding observed in silico [1].	4P6S [1]

Activity / Target	Experimental Model / Method	Key Quantitative Result (IC ₅₀ / Binding Affinity)	Reference (PDB ID if applicable)
Anti-Inflammatory & Antinociceptive	Mouse models (formalin test, carrageenan-induced hyperalgesia, zymosan-induced edema)	Significant reduction in licking time (up to 75%), thermal hyperalgesia, and paw edema at 50-100 µg/paw [2].	-
Cytokine Reduction (in vitro)	LPS-stimulated human THP-1 macrophages	Concentration-dependent reduction of pro-inflammatory cytokines (IL-6, TNFα, IL-1β) [2].	-

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of these findings, here are the key methodologies employed in the studies.

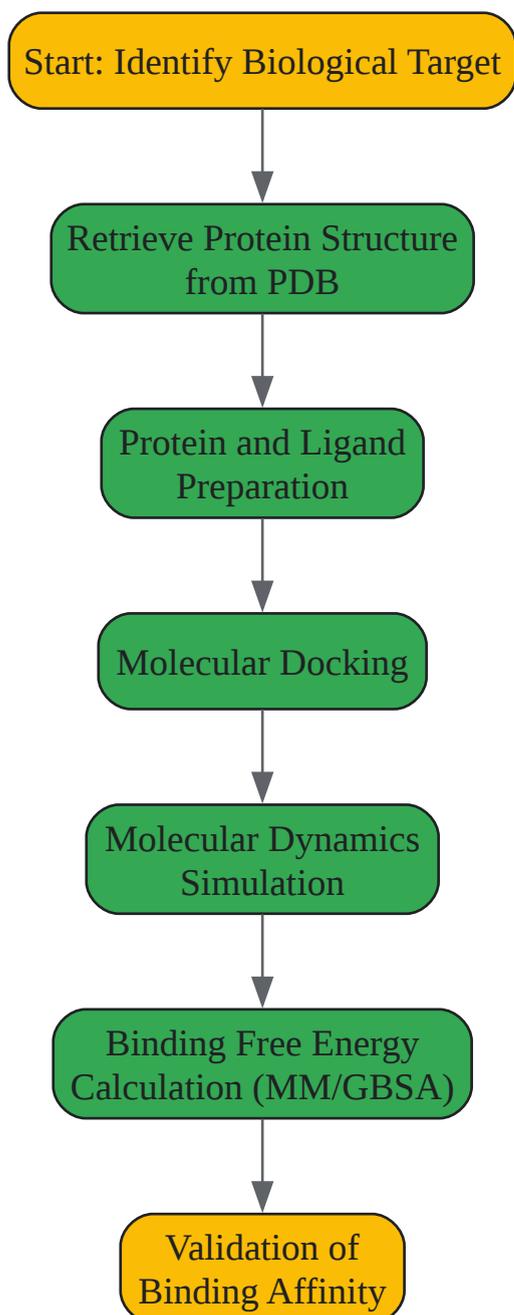
Biochemical Activity Assays

- **HMG-CoA Reductase Inhibition Activity:** The inhibitory activity was measured spectrophotometrically. The reaction mixture contained NADPH (400 µM) and HMG-CoA (400 µM) in a potassium phosphate buffer. The reaction was initiated by adding the HMG-CoA reductase enzyme and incubated at 37°C with or without the compound. The decrease in absorbance at 340 nm, indicating NADPH consumption, was measured [1].
- **Tyrosinase Inhibitory Activity:** The mushroom tyrosinase enzyme was incubated with **Calceolarioside A** in phosphate buffer. After adding the substrate L-tyrosine or L-DOPA, the mixture was incubated further, and the absorbance of the resulting dopachrome was measured at 492 nm. Kojic acid was used as a positive control [1].
- **Anti-inflammatory in vivo Models:**
 - **Formalin Test:** **Calceolarioside A** was administered subcutaneously in the mouse hind paw 30 minutes before a formalin injection. The time spent licking the injected paw was measured in two phases: the early (0-10 min, neurogenic) and late (15-40 min, inflammatory) phases [2].

- **Carrageenan-induced Thermal Hyperalgesia:** The compound was administered 2.5 hours after carrageenan injection, and the paw withdrawal latency to a thermal stimulus was measured [2].
- **Zymosan-induced Paw Edema:** The compound was injected 30 minutes before zymosan, and the increase in paw volume was measured over time [2].

Computational Validation Protocols

The following workflow outlines the process of computational validation for **Calceolarioside A**'s mechanism of action.



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The computational studies for **Calceolarioside A** employed a rigorous protocol [1]:

- **Protein and Ligand Preparation:** The 3D structures of target proteins (e.g., HMG-CoA reductase: 1HWK; Tyrosinase: 4P6S; Ovarian cancer-related receptors) were obtained from the Protein Data Bank (PDB). They were prepared using the **Schrödinger Protein Preparation Wizard**, which involved adding hydrogens, assigning bond orders, and optimizing hydrogen bonds. The structure of **Calceolarioside A** was retrieved from PubChem and prepared for docking using the **LigPrep** module [1].

- **Molecular Docking:** Docking simulations were performed using **Glide** in the Schrödinger suite. The docking box was centered on the active site of the protein, and the OPLS force field was used for energy calculations. This step predicts the most favorable binding pose and orientation of the ligand within the protein's active site [1].
- **Molecular Dynamics (MD) Simulation:** To assess the stability of the protein-ligand complex, MD simulations were run using software like **GROMACS**. This process involves simulating the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the binding interaction [1].
- **Binding Free Energy Calculation:** The binding free energy (ΔG_{bind}) was calculated using the **MM/GBSA** (Molecular Mechanics/Generalized Born Surface Area) method in Schrödinger's Prime. This method provides a more accurate estimation of the binding affinity by combining molecular mechanics energies and continuum solvation models [1].

Interpretation of Findings

The data indicates that **Calceolarioside A** is a versatile natural compound. Its most potent laboratory activity is against specific ovarian cancer cell lines, particularly UACC-1598. The computational studies provide a mechanistic rationale for its biochemical activity, showing stable binding to HMG-CoA reductase and tyrosinase, which aligns with the experimental IC_{50} values [1]. Furthermore, its efficacy in animal models of inflammation and pain, coupled with its ability to suppress key pro-inflammatory cytokines in human cells, underscores its potential as an anti-inflammatory agent [2].

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References

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